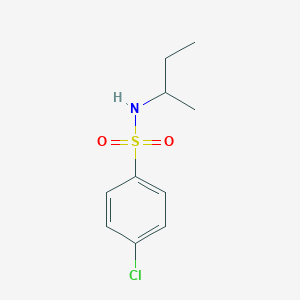
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide, also known as BBS, is a sulfonamide derivative that has been widely used in scientific research. BBS is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. It has been shown to have various biological activities, making it a valuable tool in many fields of research.
Wirkmechanismus
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase activity can have various physiological and biochemical effects, depending on the specific enzyme being inhibited.
Biochemische Und Physiologische Effekte
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of fluid secretion and the reduction of intraocular pressure. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has several advantages as a laboratory tool. It is relatively easy to synthesize, and its inhibitory effects on carbonic anhydrase enzymes make it a valuable tool in studying these enzymes' physiological and biochemical effects. However, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide also has limitations. Its inhibitory effects on carbonic anhydrase enzymes are not specific, meaning that it can inhibit multiple carbonic anhydrase enzymes, making it difficult to isolate the effects of a specific enzyme.
Zukünftige Richtungen
There are several future directions for the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in scientific research. One potential direction is the development of more specific inhibitors of carbonic anhydrase enzymes. Another potential direction is the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in the treatment of other diseases, such as hypertension and epilepsy. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide could be used in the development of new anti-cancer drugs that target carbonic anhydrase enzymes. Overall, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has the potential to be a valuable tool in many areas of scientific research and medicine.
Synthesemethoden
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide can be synthesized using a two-step reaction process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-butanol in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide. The synthesis of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in a variety of scientific research applications due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in many physiological processes, including acid-base balance and fluid secretion. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to inhibit carbonic anhydrase II and IV, making it a valuable tool in studying the physiological and biochemical effects of these enzymes.
Eigenschaften
CAS-Nummer |
59724-38-8 |
|---|---|
Produktname |
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide |
Molekularformel |
C10H14ClNO2S |
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
N-butan-2-yl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
MQKHLMFKDTUBSK-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
59724-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



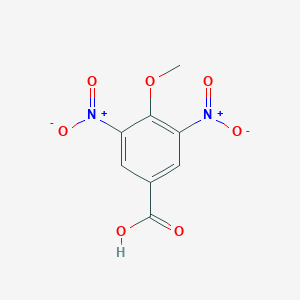
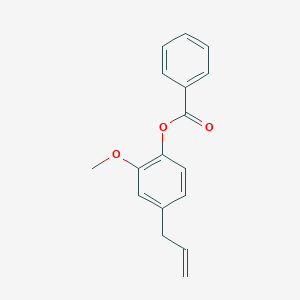
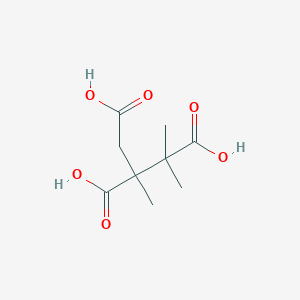
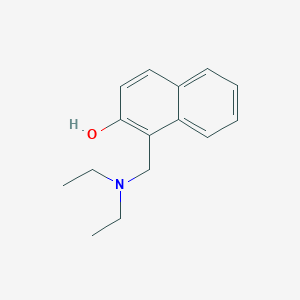
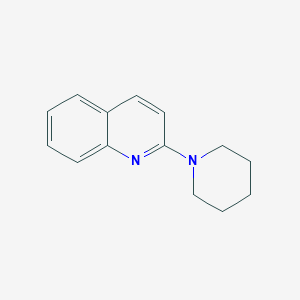
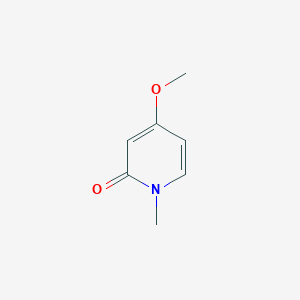
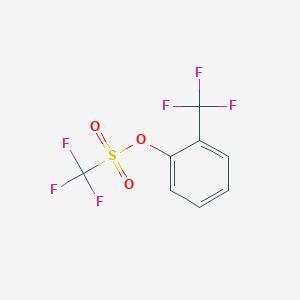
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
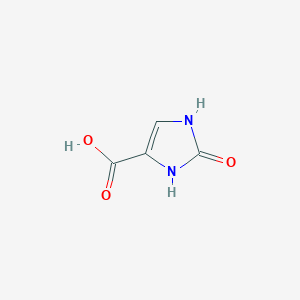
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
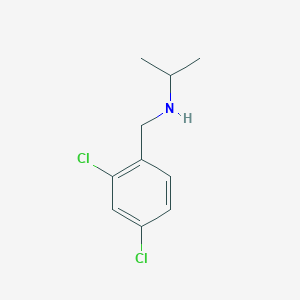
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)